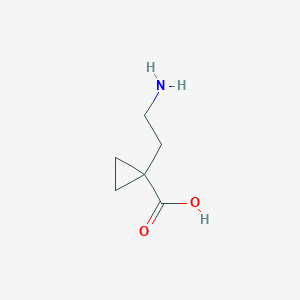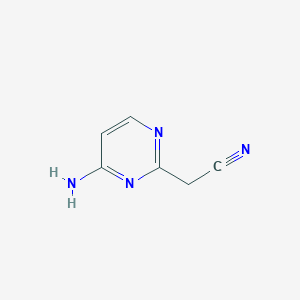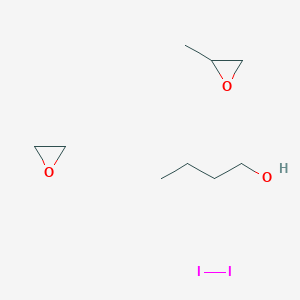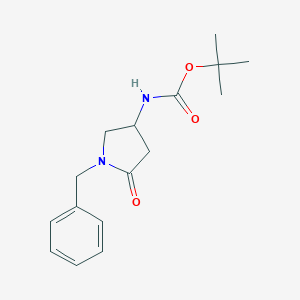
1-(2-Aminoethyl)cyclopropanecarboxylic acid
説明
1-(2-Aminoethyl)cyclopropanecarboxylic acid is a compound that features a cyclopropane ring, a fundamental structure in organic chemistry known for its unique chemical properties due to the ring strain. This compound is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), which is a precursor to the plant hormone ethylene, playing a crucial role in the ripening of fruits and various plant processes .
Synthesis Analysis
The synthesis of cyclopropane-containing amino acids, such as 1-(2-Aminoethyl)cyclopropanecarboxylic acid, has been a subject of interest due to their biological significance and potential applications. Various synthetic methods have been developed to obtain these compounds with high stereoselectivity and yield. For instance, derivatives of 2-aminocyclobutane-1-carboxylic acid have been prepared through enantiodivergent synthetic sequences, highlighting the potential for similar approaches in the synthesis of related cyclopropane amino acids . Additionally, methods for synthesizing 1-aminocyclopropane-1,2-dicarboxylic acid derivatives have been analyzed, with a focus on diastereoselective processes and the use of enantiomerically pure starting compounds . Furthermore, sulfur ylide-mediated cyclopropanation of dehydroamino acid derivatives has been employed to synthesize 1-aminocyclopropanecarboxylic acid derivatives with reasonable diastereoselection .
Molecular Structure Analysis
The molecular structure of cyclopropane amino acids is characterized by the presence of a three-membered ring, which imparts significant rigidity to the molecule. This rigidity is often manifested in the formation of strong intramolecular hydrogen bonds, leading to highly defined three-dimensional structures. For example, the NMR structural study and DFT theoretical calculations of 2-aminocyclobutane-1-carboxylic acid derivatives have shown the formation of cis-fused [4.2.0]octane structural units, which confer high rigidity on these molecules both in solution and in the gas phase .
Chemical Reactions Analysis
Cyclopropane amino acids undergo various chemical reactions that are influenced by their unique structural features. The reactivity of these compounds can be exploited in the synthesis of biologically active molecules. For instance, 1-aminocyclopropane-1-carboxylic acid and its derivatives have been shown to inhibit enzymes such as apple 1-aminocyclopropane-1-carboxylic acid oxidase, which is involved in ethylene production . Additionally, the stereospecific conversion of 1-aminocyclopropanecarboxylic acid to ethylene by plant tissues has been demonstrated, indicating the importance of the cyclopropane ring in biological processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane amino acids are closely related to their molecular structure. The cyclopropane ring contributes to the stability and reactivity of these compounds. For example, the synthesis of fluorinated analogs of 1-aminocyclopropane carboxylic acid has been reported, showcasing the versatility of these compounds in chemical synthesis . The synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid also highlights the potential of these compounds to serve as constrained γ-amino dicarboxylic acids .
科学的研究の応用
1. Role as an Ethylene-Independent Growth Regulator in Plant Physiology
- Methods of Application : Exogenous ACC application has been used as a proxy for ethylene in numerous studies as it is readily converted by nearly all plant tissues to ethylene .
- Results or Outcomes : ACC has been found to regulate plant development, and its involvement in cell wall signaling, guard mother cell division, and pathogen virulence has been observed .
2. Preparation of 1-Aminocyclopropanecarboxylic Acids
- Summary of Application : The derivatives of 1-aminocyclopropanecarboxylic acid (ACC) have attracted attention from synthetic chemists due to their high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics .
- Methods of Application : The review considers contemporary approaches to the methods of preparation of amino acids of the ACC series, namely, the alkylation of glycine equivalents with 1,2-electrophiles, the intramolecular cyclization of γ-substituted amino acid derivatives, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
- Results or Outcomes : The development of new methods for the synthesis of cyclopropane-containing amino acids has enabled the preparation of amino acids with a wide variety of structures .
3. Use in Medicinal Chemistry
- Summary of Application : 1-Aminocyclopropanecarboxylic acid (ACC) and its derivatives have been used in the design of a new class of antiviral agents containing dehydrocoronamic acid residue as a functional fragment .
- Methods of Application : The development of these antiviral agents involves the synthesis of ACC derivatives and their incorporation into larger molecular structures .
- Results or Outcomes : These antiviral agents have shown extremely high activity against NS3/4A protease of the hepatitis C virus .
4. Use in Synthesis of Ligands
- Summary of Application : ACC derivatives have been used in the synthesis of ligands for metabotropic glutamate receptors .
- Methods of Application : The synthesis involves the oxidation of a hydroxy group to an aldehyde function, followed by a Strecker reaction to obtain the corresponding aminonitrile. This aminonitrile is then subjected to heterocyclization into a thiadiazolylcyclopropane .
- Results or Outcomes : The resulting amino acid is a promising ligand of metabotropic glutamate receptors .
5. Use in the Synthesis of Antiviral Agents
- Summary of Application : A recent development in medicinal chemistry related to the use of 1-Aminocyclopropanecarboxylic acids (ACC) is the design of a new class of antiviral agents containing dehydrocoronamic acid residue as a functional fragment .
- Methods of Application : The development of these antiviral agents involves the synthesis of ACC derivatives and their incorporation into larger molecular structures .
- Results or Outcomes : These antiviral agents exhibit extremely high activity against NS3/4A protease of the hepatitis C virus .
6. Use in the Synthesis of Ligands for Metabotropic Glutamate Receptors
- Summary of Application : ACC derivatives have been used in the synthesis of ligands for metabotropic glutamate receptors .
- Methods of Application : The synthesis involves the oxidation of a hydroxy group to an aldehyde function, followed by a Strecker reaction to obtain the corresponding aminonitrile. This aminonitrile is then subjected to heterocyclization into a thiadiazolylcyclopropane .
- Results or Outcomes : The resulting amino acid is a promising ligand of metabotropic glutamate receptors .
Safety And Hazards
特性
IUPAC Name |
1-(2-aminoethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-4-3-6(1-2-6)5(8)9/h1-4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKGCGPIFIWAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363591 | |
| Record name | 1-(2-AMINOETHYL)CYCLOPROPANECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)cyclopropanecarboxylic acid | |
CAS RN |
126822-37-5 | |
| Record name | 1-(2-AMINOETHYL)CYCLOPROPANECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-[11-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B152920.png)





![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)




![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B152962.png)

